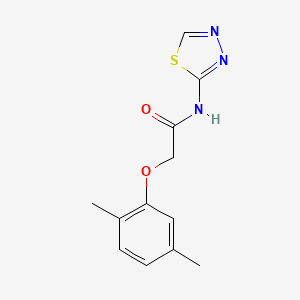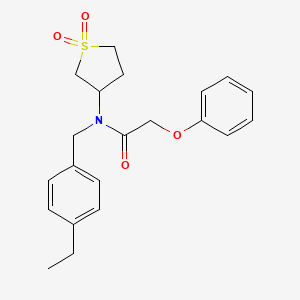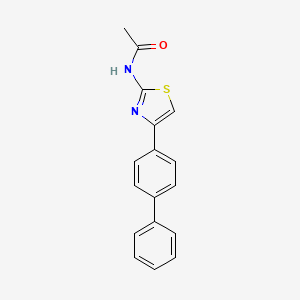
6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(1,1-dioxidotetrahydrothiophène-3-yl)-4-oxo-4H-chromène-2-carboxamide est un composé organique complexe qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un noyau de chromène, un substituant chloro et un groupe dioxidotetrahydrothiophényle. Ses divers groupes fonctionnels en font une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 6-chloro-N-(1,1-dioxidotetrahydrothiophène-3-yl)-4-oxo-4H-chromène-2-carboxamide implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Une voie de synthèse courante implique les étapes suivantes :
Formation du noyau de chromène : Le noyau de chromène peut être synthétisé par une réaction de cyclisation d'un précurseur approprié, tel qu'un dérivé de salicylaldéhyde, avec un diénophile approprié en conditions acides.
Introduction du substituant chloro : La chloration du noyau de chromène peut être réalisée à l'aide de réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.
Fixation du groupe dioxidotetrahydrothiophényle : Cette étape implique la réaction de substitution nucléophile du chromène chloré avec un dérivé de thiophène approprié, suivie d'une oxydation pour introduire le groupe dioxidotetrahydrothiophényle.
Formation du groupe carboxamide : La dernière étape implique la réaction de l'intermédiaire avec un dérivé d'amine pour former le groupe carboxamide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et d'optimisation des procédés pour assurer l'évolutivité et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
6-chloro-N-(1,1-dioxidotetrahydrothiophène-3-yl)-4-oxo-4H-chromène-2-carboxamide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium pour réduire des groupes fonctionnels spécifiques.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent être effectuées pour remplacer des substituants spécifiques par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium et autres agents réducteurs.
Substitution : Agents halogénants, nucléophiles et électrophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé avec des groupes fonctionnels modifiés.
Applications de recherche scientifique
6-chloro-N-(1,1-dioxidotetrahydrothiophène-3-yl)-4-oxo-4H-chromène-2-carboxamide a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : La recherche se poursuit pour explorer son potentiel comme agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de 6-chloro-N-(1,1-dioxidotetrahydrothiophène-3-yl)-4-oxo-4H-chromène-2-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par le biais de :
Liaison aux enzymes : Inhibition ou activation d'enzymes spécifiques impliquées dans les voies métaboliques.
Interaction avec les récepteurs : Modulation de l'activité des récepteurs pour influencer les voies de signalisation cellulaire.
Modification de l'expression des gènes : Affectation de l'expression des gènes impliqués dans divers processus biologiques.
Applications De Recherche Scientifique
6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Aminotetrahydrothiophène 1,1-dioxyde : Un composé apparenté avec un noyau de thiophène similaire mais des groupes fonctionnels différents.
N-(1,1-dioxidotetrahydrothiophène-3-yl)-2-nitrobenzamide : Un autre composé avec un groupe dioxidotetrahydrothiophényle mais des substituants différents.
Unicité
6-chloro-N-(1,1-dioxidotetrahydrothiophène-3-yl)-4-oxo-4H-chromène-2-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Son noyau de chromène, son substituant chloro et son groupe dioxidotetrahydrothiophényle en font une molécule polyvalente pour diverses applications.
Propriétés
Formule moléculaire |
C14H12ClNO5S |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
6-chloro-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C14H12ClNO5S/c15-8-1-2-12-10(5-8)11(17)6-13(21-12)14(18)16-9-3-4-22(19,20)7-9/h1-2,5-6,9H,3-4,7H2,(H,16,18) |
Clé InChI |
DYGLQKPRGAWMMK-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12129723.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129742.png)
![N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129746.png)


-yl)methanone](/img/structure/B12129753.png)


![2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129770.png)
![2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B12129777.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine](/img/structure/B12129793.png)

